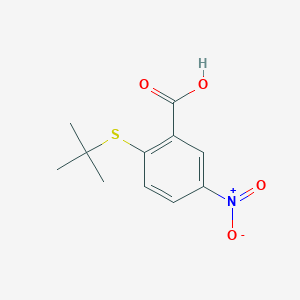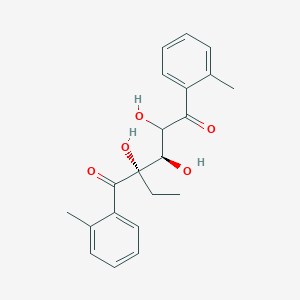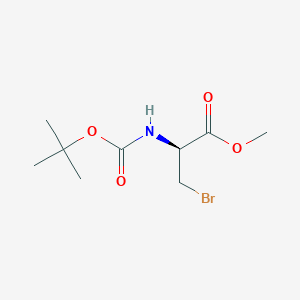
2-(Tert-butylsulfanyl)-5-nitrobenzoic acid
Vue d'ensemble
Description
“2-(Tert-butylsulfanyl)acetic acid” is an organic compound with the molecular formula C6H12O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(Tert-butylsulfanyl)acetic acid” can be represented by the SMILES string CC(C)(C)Sc1ccccc1CC(O)=O . The InChI key for this compound is AZZKNJHRWWLARP-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-(Tert-butylsulfanyl)acetic acid” is a solid at room temperature . It has a molecular weight of 148.23 . The compound is liquid in its physical form .
Applications De Recherche Scientifique
Thiol-Quantification Enzyme Assays 2-(Tert-butylsulfanyl)-5-nitrobenzoic acid is related to compounds used in thiol-quantification enzyme assays, a critical area in biochemistry for understanding enzyme activity and screening for inhibitors. Although the exact compound is not directly mentioned, related derivatives such as 5,5’-dithio-bis(2-nitrobenzoic acid) (DTNB) have been widely used for the quantification of thiols in various enzymatic reactions. This highlights the potential of similar compounds in enhancing the sensitivity and practicality of these assays, especially in high-throughput drug screening programs (Maeda et al., 2005).
Supramolecular Chemistry The study of intermolecular interactions in derivatives of this compound contributes to the understanding of crystal diversity and supramolecular motifs. Such research is vital for designing new materials with specific properties, as the nature of substituent groups can significantly affect the assembly and functionality of molecular structures (Jacob et al., 2011).
Material Science Applications Compounds similar to this compound have been intercalated into layered double hydroxide-like materials, showing promise for applications in concrete science. This research opens up new possibilities for controlling the kinetics of cement hydration, highlighting the potential of such compounds in developing advanced building materials (Raki et al., 2004).
Organic Synthesis and Catalysis The versatility of this compound and its derivatives in organic synthesis has been demonstrated through various reactions. These compounds serve as key intermediates in synthesizing complex molecules, showcasing their importance in the development of new pharmaceuticals and materials. The ability to stabilize redox states and enhance catalytic activity in certain reactions further emphasizes the compound's significance in organic chemistry (Arion et al., 2013).
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The safety information includes several precautionary statements, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
Propriétés
IUPAC Name |
2-tert-butylsulfanyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-11(2,3)17-9-5-4-7(12(15)16)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFFGWKJXGOJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1437756.png)
![15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1437758.png)


![3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437764.png)

![4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1437767.png)


![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1437771.png)
![Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B1437773.png)
![(4R,4AR,7R,7aS)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B1437775.png)


